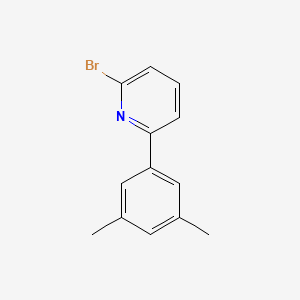

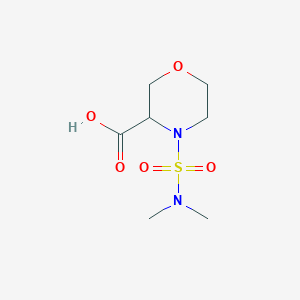

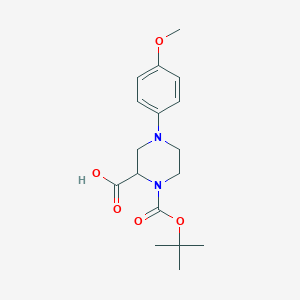

![molecular formula C8H6N2O B1400207 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde CAS No. 1260385-31-6](/img/structure/B1400207.png)

1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde

Overview

Description

1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde is a nitrogen-containing heterocyclic compound . It is a unique chemical that has been used in early discovery research .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-c]pyridine derivatives involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, one study reported the synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde can be analyzed using quantum chemical calculations. These calculations can determine structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED), and infrared and Raman intensities .Chemical Reactions Analysis

1H-pyrrolo[2,3-c]pyridine derivatives have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . The action mechanisms of these derivatives are not clearly recognized .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde can be analyzed using Fourier transform infrared, Fourier transform Raman, and UV–visible spectra . The compound has a molecular weight of 118.14 .Scientific Research Applications

Biomedical Applications

- Field : Biomedical Research

- Application Summary : Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds similar to 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde, have been extensively studied for their diverse biomedical applications . They have been found to be structurally similar to the purine bases adenine and guanine, which has led to interest in their potential biomedical applications .

- Methods of Application : The synthesis of these compounds often starts from a preformed pyrazole or pyridine . The specific synthetic methods and experimental procedures can vary depending on the desired substituents and the specific application .

- Results/Outcomes : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, and they have been included in more than 5500 references (2400 patents) up to date .

Treatment of Diseases of the Nervous and Immune Systems

- Field : Pharmacology

- Application Summary : Pyrrolo[3,4-c]pyridines have been found to have potential applications in the treatment of diseases of the nervous and immune systems .

- Methods of Application : The specific methods of application would depend on the disease being treated and would likely involve the administration of a drug containing the pyrrolo[3,4-c]pyridine compound .

- Results/Outcomes : While specific results were not provided, the compounds have been found to have potential therapeutic effects in the treatment of these diseases .

Treatment of Hyperglycemia and Related Disorders

- Field : Pharmacology

- Application Summary : Compounds similar to 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde have been found to be effective in reducing blood glucose levels . This suggests potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .

- Methods of Application : The specific methods of application would depend on the disorder being treated and would likely involve the administration of a drug containing the pyrrolo[3,4-c]pyridine compound .

- Results/Outcomes : While specific results were not provided, the compounds have been found to have potential therapeutic effects in the treatment of these diseases .

Cancer Therapy

- Field : Oncology

- Application Summary : Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs with compounds like 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde represents an attractive strategy for cancer therapy .

- Methods of Application : The specific methods of application would depend on the type of cancer being treated and would likely involve the administration of a drug containing the pyrrolo[3,4-c]pyridine compound .

- Results/Outcomes : While specific results were not provided, the compounds have been found to have potential therapeutic effects in the treatment of these diseases .

Synthesis of Other Chemical Compounds

- Field : Chemical Synthesis

- Application Summary : 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde can be used as a starting material or intermediate in the synthesis of other chemical compounds .

- Methods of Application : The specific methods of application would depend on the compound being synthesized and would likely involve various chemical reactions .

- Results/Outcomes : While specific results were not provided, the compound has been found to be useful in the synthesis of a wide range of other compounds .

Development of New Drugs

- Field : Drug Development

- Application Summary : Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs with compounds like 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde represents an attractive strategy for cancer therapy .

- Methods of Application : The specific methods of application would depend on the type of cancer being treated and would likely involve the administration of a drug containing the pyrrolo[3,4-c]pyridine compound .

- Results/Outcomes : While specific results were not provided, the compounds have been found to have potential therapeutic effects in the treatment of these diseases .

properties

IUPAC Name |

1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-5-7-8-6(1-3-9-7)2-4-10-8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPAOFKCPGFSNPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C=CN=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735163 | |

| Record name | 1H-Pyrrolo[2,3-c]pyridine-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde | |

CAS RN |

1260385-31-6 | |

| Record name | 1H-Pyrrolo[2,3-c]pyridine-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

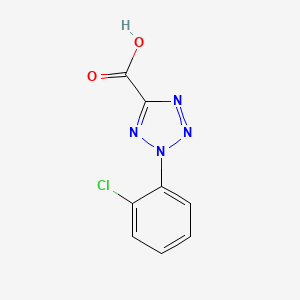

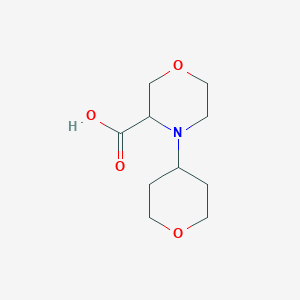

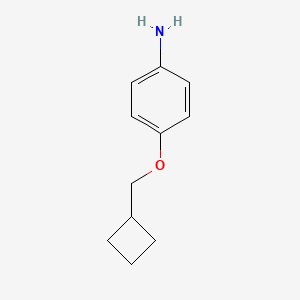

![Methyl ({6-acetyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thio)acetate](/img/structure/B1400124.png)

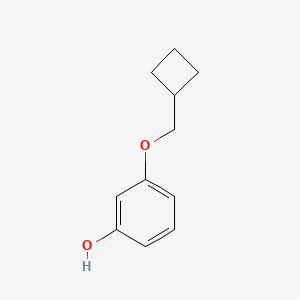

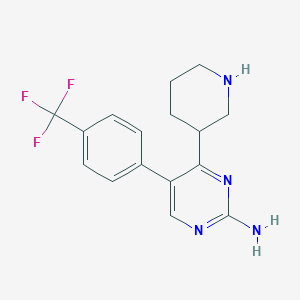

![6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine](/img/structure/B1400133.png)

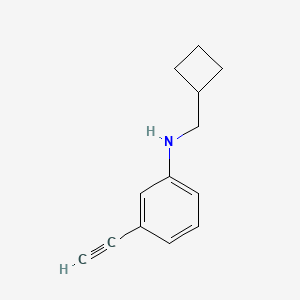

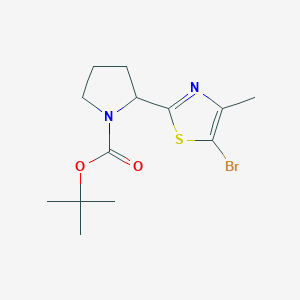

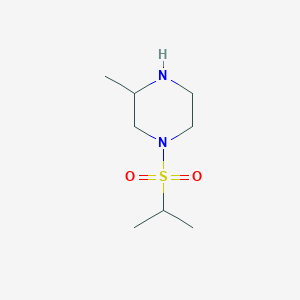

![1-[(Cyclopropylmethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B1400143.png)